2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole
Overview
Description
2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes an ethoxybenzyl group, a diethylaminoethyl chain, and an isothiocyanato group attached to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Diethylaminoethyl Chain: The diethylaminoethyl chain can be attached through an alkylation reaction, using diethylaminoethyl chloride and a suitable base.
Introduction of the Isothiocyanato Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium ethoxide in ethanol, while electrophilic substitution may require reagents like bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethoxybenzyl)-1-methylaminoethyl-5-isothiocyanatobenzimidazole
- 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-nitrobenzimidazole
- 2-(4-Methoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole
Uniqueness
2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxybenzyl group and the isothiocyanato group, in particular, may enhance its reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
2-[2-[(4-ethoxyphenyl)methyl]-5-isothiocyanatobenzimidazol-1-yl]-N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4OS/c1-4-26(5-2)13-14-27-22-12-9-19(24-17-29)16-21(22)25-23(27)15-18-7-10-20(11-8-18)28-6-3/h7-12,16H,4-6,13-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIKEXXYYPDZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)N=C=S)N=C1CC3=CC=C(C=C3)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235282 | |
Record name | 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85951-65-1 | |
Record name | 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085951651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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